Papaverine hydrochloride mixture with phentolamine mesylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

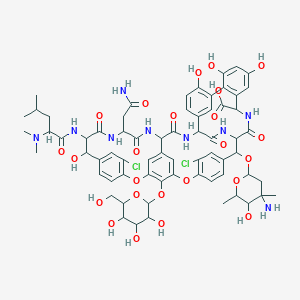

Papaverine hydrochloride mixture with phentolamine mesylate is a combination of two drugs that are commonly used in scientific research. This mixture is used to study the effects of vasodilation on various physiological processes. The purpose of

Mechanism of Action

Papaverine hydrochloride and phentolamine mesylate have different mechanisms of action. Papaverine hydrochloride is a smooth muscle relaxant that works by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP), which leads to increased levels of cAMP and relaxation of smooth muscles. Phentolamine mesylate is an alpha-adrenergic antagonist that works by blocking the action of norepinephrine on alpha-adrenergic receptors, which leads to vasodilation.

Biochemical and Physiological Effects:

The Papaverine hydrochloride mixture with phentolamine mesylate has several biochemical and physiological effects. The mixture causes vasodilation, which leads to increased blood flow and reduced blood pressure. It also relaxes smooth muscles, which can have an effect on various physiological processes such as digestion and respiration.

Advantages and Limitations for Lab Experiments

The Papaverine hydrochloride mixture with phentolamine mesylate has several advantages for lab experiments. It is a well-established mixture that has been used in scientific research for many years. It is also relatively easy to synthesize and has a low cost. However, there are also several limitations to the mixture. It can have variable effects depending on the dose and the experimental conditions. It can also have side effects such as headache, nausea, and dizziness.

Future Directions

There are several future directions for the use of Papaverine hydrochloride mixture with phentolamine mesylate in scientific research. One direction is to study the effects of the mixture on specific physiological processes such as digestion and respiration. Another direction is to study the effects of the mixture on different animal models to better understand its mechanism of action. Finally, there is a need for more research on the optimal dosing and experimental conditions for the mixture to ensure consistent results.

Conclusion:

In conclusion, this compound is a well-established combination of drugs that is commonly used in scientific research. The mixture has several biochemical and physiological effects and is used to study the effects of vasodilation on various physiological processes. While there are limitations to the mixture, it has several advantages for lab experiments and has several future directions for research.

Synthesis Methods

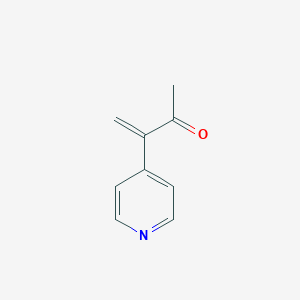

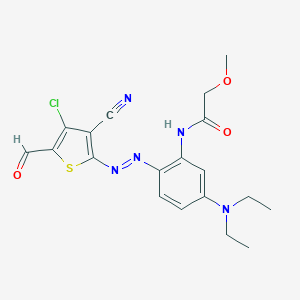

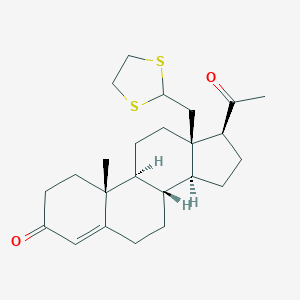

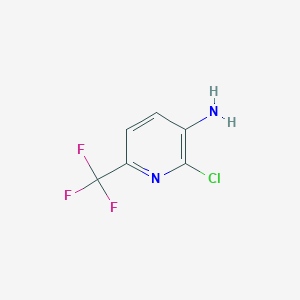

Papaverine hydrochloride and phentolamine mesylate are two separate drugs that are combined to create the mixture. Papaverine hydrochloride is synthesized from the alkaloid papaverine, which is extracted from the opium poppy. Phentolamine mesylate is synthesized from the chemical compound 2-(4-aminophenyl)ethylamine. The two drugs are then mixed together in a specific ratio to create the Papaverine hydrochloride mixture with phentolamine mesylate.

Scientific Research Applications

The Papaverine hydrochloride mixture with phentolamine mesylate is commonly used in scientific research to study the effects of vasodilation on various physiological processes. Vasodilation is the widening of blood vessels, which increases blood flow and reduces blood pressure. The mixture is used to study the effects of vasodilation on the cardiovascular system, respiratory system, and nervous system.

properties

CAS RN |

122087-31-4 |

|---|---|

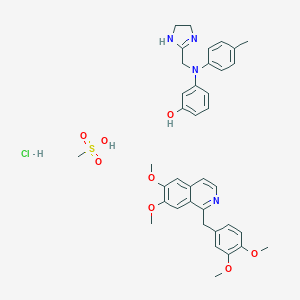

Molecular Formula |

C38H45ClN4O8S |

Molecular Weight |

753.3 g/mol |

IUPAC Name |

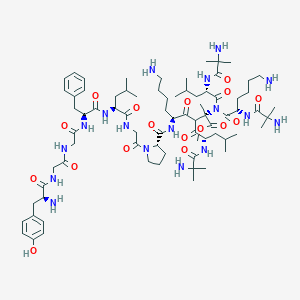

3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid;hydrochloride |

InChI |

InChI=1S/C20H21NO4.C17H19N3O.CH4O3S.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;1-5(2,3)4;/h5-8,10-12H,9H2,1-4H3;2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H3,(H,2,3,4);1H |

InChI Key |

PGBXGTYEEAOCCH-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.CS(=O)(=O)O.Cl |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.CS(=O)(=O)O.Cl |

Other CAS RN |

122087-31-4 |

synonyms |

BY023 papaverine - phentolamine papaverine, phentolamine drug combination |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.